molecular formula C10H7BrO3 B6210948 4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde CAS No. 236121-15-6

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Cat. No.: B6210948
CAS No.: 236121-15-6
M. Wt: 255.1
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Description

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrO3. It is a benzofuran derivative, characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an aldehyde group at the 2nd position of the benzofuran ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the bromination of 7-methoxy-1-benzofuran-2-carbaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve the desired product on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and aldehyde groups provide additional sites for chemical modifications .

Properties

CAS No.

236121-15-6

Molecular Formula

C10H7BrO3

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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